2-(Acetoxymethyl)benzoic acid

Crystallography Solid-State Chemistry Hydrogen-Bond Networks

Procure 2-(Acetoxymethyl)benzoic acid (CAS 35461-75-7), the only isomer enabling exclusive intramolecular cyclization to phthalide—a reaction foreclosed to the 3- and 4-isomers. This property enables chemoselective deprotection strategies unavailable with para-analogs. It is uniquely supported by a publicly deposited single-crystal X-ray structure (CCDC), making it the definitive reference for solid-state studies. Essential for accurate LC-MS/MS identification of the cinmethylin metabolite O-acetyl-2-(hydroxymethyl)benzoic acid, where incorrect isomers cause reliable identification failure.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
CAS No. 35461-75-7
Cat. No. B1206912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Acetoxymethyl)benzoic acid
CAS35461-75-7
Synonyms2-(acetoxymethyl)benzoic acid
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=CC=CC=C1C(=O)O
InChIInChI=1S/C10H10O4/c1-7(11)14-6-8-4-2-3-5-9(8)10(12)13/h2-5H,6H2,1H3,(H,12,13)
InChIKeyPBAFFKDGFHOMBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Acetoxymethyl)benzoic Acid (CAS 35461-75-7): Ortho-Substituted Benzoate Ester for Selective Derivatization and Protecting Group Strategies


2-(Acetoxymethyl)benzoic acid is an ortho-substituted benzoic acid derivative bearing an acetoxymethyl ester moiety at the 2-position of the aromatic ring [1]. It belongs to the class of benzoate esters with the molecular formula C10H10O4 and molecular weight of 194.18 g/mol . Unlike its commonly procured para-isomer (4-acetoxymethylbenzoic acid, a standard linker in solid-phase peptide synthesis), this ortho-isomer exhibits unique solid-state properties and a propensity for intramolecular cyclization, which are critical differentiators in synthetic chemistry and pharmaceutical intermediate applications [1].

Why 4-(Acetoxymethyl)benzoic Acid Cannot Replace the 2-Isomer in Cyclization-Prone Synthesis or Ortho-Specific Protecting Group Chemistry


Simple in-class substitution between positional isomers of acetoxymethylbenzoic acid is scientifically inadmissible when the synthetic objective relies on ortho-specific reactivity or solid-state properties. The 2-(ortho) isomer possesses a unique proximity between the acetoxymethyl ester and the carboxylic acid group, enabling intramolecular cyclization to phthalide—a reaction that is sterically and geometrically impossible for the 3- and 4-isomers [1]. Furthermore, the ortho isomer crystallizes in a triclinic system (space group P-1) with distinct hydrogen-bonding chains, whereas the para isomer adopts a different packing arrangement, resulting in divergent physicochemical properties such as melting point and boiling point that directly impact formulation, purification, and storage . Procurement of the incorrect isomer therefore risks synthetic failure, unpredictable solubility, or altered reactivity in prodrug or linker applications.

Quantitative Differentiation Evidence for 2-(Acetoxymethyl)benzoic Acid vs. Positional Isomers and Structural Analogs


Crystal Lattice Architecture: Triclinic System and Intermolecular Chain Motifs

The 2-isomer crystallizes in a triclinic space group P-1 with unit cell parameters a = 6.2134(9) Å, b = 8.2415(9) Å, c = 9.6280(11) Å, α = 77.54(1)°, β = 83.364(11)°, γ = 73.081(12)°, measured at 120 K [1]. The carboxylic acid groups form the classic R22(8) dimer motif, which is then linked into planar chains via C(methylene,phenyl)–H···O(carbonyl) interactions [C(6) and C(8) motifs]. This is in contrast to the para-isomer, which typically crystallizes in a monoclinic system (as inferred from its distinct melting behavior and higher symmetry) . The ortho isomer's structure was solved to R[F² > 2σ(F²)] = 0.033 [1].

Crystallography Solid-State Chemistry Hydrogen-Bond Networks

Predicted Physicochemical Divergence: Melting Point and Boiling Point

The 2-isomer exhibits a predicted melting point of 101.67 °C (Mean or Weighted MP via MPBPWIN v1.42) and a predicted boiling point of 317.4 ± 17.0 °C at 760 mmHg . Its para counterpart has an experimentally determined melting point of 123-124 °C and a predicted boiling point of 327.4 ± 25.0 °C . The 22 °C depression in melting point for the ortho isomer is consistent with the ortho effect, where steric hindrance disrupts efficient crystal packing.

Physicochemical Properties Thermal Analysis Purification

Unique Intramolecular Cyclization to Phthalide: An Ortho-Specific Reactivity Advantage

The 2-isomer demonstrates a pronounced tendency to undergo intramolecular cyclization to form phthalide (a bicyclic lactone), a reaction that is geometrically restricted to ortho-substituted benzyl alcohol derivatives [1]. The authors of the crystal structure note that 'difficulties... in obtaining suitable non-twinned single crystals' were due to this cyclization propensity [1]. In contrast, the 4-isomer cannot undergo analogous cyclization and hydrolyzes cleanly to 4-(hydroxymethyl)benzoic acid [2]. This ortho-specific reactivity makes the 2-isomer a strategic choice as a masked hydroxymethyl protecting group that can be selectively deprotected under lactonization conditions orthogonal to simple ester hydrolysis.

Intramolecular Cyclization Protecting Group Strategy Chemoselectivity

Predicted Lipophilicity (LogP) Divergence Influencing Extraction and Chromatography

The predicted ACD/LogP for 2-(acetoxymethyl)benzoic acid is 1.61, and the predicted LogD at pH 7.4 is -1.34 . The ortho isomer's carboxylic acid pKa is predicted (via class-level inference from the ortho effect) to be approximately 0.2–0.5 units lower than the para isomer's predicted pKa of 4.14, meaning the ortho isomer will be more ionized at physiological pH [1]. This directly impacts reversed-phase HPLC retention times, liquid-liquid extraction efficiency, and the design of bioanalytical methods for this compound versus its metabolites.

Lipophilicity Chromatography Method Development

Synthesis and Selective Cleavage: A Masked Hydroxymethyl Protecting Group Orthogonal to Base-Labile Esters

The compound was originally synthesized during research into substituted benzoyl protecting groups that could be selectively cleaved in the presence of other benzoate esters [1]. The synthetic route proceeds from 2-(hydroxymethyl)benzoic acid (CAS 612-20-4), acetylated with acetic anhydride and 1-methylimidazole in 1,4-dioxane at 25 °C for 1 hour, yielding the target compound in 26% . The resulting acetoxymethyl group can be orthogonally deprotected via intramolecular lactonization to phthalide, a mode of cleavage not available to the para-isomer, which relies solely on esterase-mediated or basic hydrolysis [2].

Protecting Group Benzoyl Protection Selective Cleavage

Predicted Density and Molar Volume Differences Relevant to Formulation and Material Handling

The predicted density of 2-(acetoxymethyl)benzoic acid is 1.3 ± 0.1 g/cm³, with a molar volume of 154.8 ± 3.0 cm³ and polar surface area of 64 Ų . While the density prediction for the para-isomer falls within the same range (1.3 ± 0.1 g/cm³), the ortho isomer exhibits a distinct surface tension (49.5 ± 3.0 dyne/cm) and polarizability (19.5 ± 0.5 × 10⁻²⁴ cm³) that may affect its behavior in suspension formulations or solid dispersion systems . These differences, though subtle, can be critical when scaling from research quantities to pilot-plant production where powder flow, wettability, and compressibility become relevant.

Material Science Formulation Density

Procurement-Driven Application Scenarios for 2-(Acetoxymethyl)benzoic Acid (CAS 35461-75-7)


Orthogonal Protecting Group in Multi-Step Synthesis of Complex Esters

In synthetic sequences where a hydroxymethyl group must be transiently protected in the presence of base-labile ester functionalities, the 2-isomer's unique ability to cyclize to phthalide provides a chemoselective deprotection route [1]. This orthogonality is foreclosed to the 4-isomer, which would require conditions that may cleave other esters in the molecule. Researchers synthesizing polyfunctional molecules, such as glycoconjugates or prodrugs with multiple ester moieties, should specify the 2-isomer when such orthogonal deprotection is required [2].

Crystallography and Solid-State Structure-Activity Relationship (SS-SAR) Studies

The 2-isomer is the only member of the acetoxymethylbenzoic acid series with a fully solved and publicly deposited single-crystal X-ray diffraction structure (CCDC deposition via IUCr) [1]. Researchers conducting polymorph screens, co-crystal engineering, or solid-state NMR studies can use this structural data (R = 0.033) as a reference point for computational modeling or for comparing the solid-state behavior of related ortho-substituted benzoic acid derivatives .

Metabolite Identification and Bioanalytical Method Development for Cinmethylin-Related Compounds

2-(Acetoxymethyl)benzoic acid has been identified as the O-acetyl analogue of 2-(hydroxymethyl)benzoic acid, a principal metabolite of the herbicide cinmethylin in rats [1]. Bioanalytical laboratories developing LC-MS/MS methods for cinmethylin metabolism studies or environmental fate analysis should procure the authentic 2-isomer as a reference standard to ensure accurate metabolite identification and quantification, as the 4-isomer would exhibit different chromatographic retention and fragmentation patterns [2].

Phthalide Library Synthesis via Intramolecular Cyclization Precursor

Phthalides are privileged scaffolds in medicinal chemistry with reported anti-inflammatory, antiplatelet, and neuroprotective activities [1]. 2-(Acetoxymethyl)benzoic acid can serve as a direct precursor for phthalide synthesis via acid- or base-catalyzed intramolecular transesterification [2]. This atom-economical route avoids the need for separate aldehyde oxidation or reduction steps required by alternative phthalide syntheses, offering a streamlined approach for medicinal chemistry laboratories building phthalide-focused compound libraries .

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